N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride
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Overview
Description
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base.
Attachment of the Side Chain: The side chain can be attached using a Grignard reaction, where the indole derivative is reacted with an appropriate alkyl halide in the presence of magnesium.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with isopropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .
Scientific Research Applications
N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-isopropyl-N-(2-(7-methoxy-1H-indol-3-yl)ethyl)propan-2-amine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: Shares structural similarities and is known for its hallucinogenic effects.
Melatonin: Another indole derivative with significant biological activities.
Uniqueness
Its combination of an indole core with an isopropylamine side chain differentiates it from other similar compounds .
Properties
CAS No. |
2749302-95-0 |
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Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-[2-(7-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-17-15(14)7-6-8-16(17)20-5;/h6-8,11-13,18H,9-10H2,1-5H3;1H |
InChI Key |
HQYGIECPVFWIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=CC=C2OC)C(C)C.Cl |
Origin of Product |
United States |
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